1-[1,1'-Biphenyl]-4-ylbenzo[f]quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H17N |
|---|---|
Molecular Weight |
331.4g/mol |
IUPAC Name |
1-(4-phenylphenyl)benzo[f]quinoline |
InChI |
InChI=1S/C25H17N/c1-2-6-18(7-3-1)19-10-12-21(13-11-19)23-16-17-26-24-15-14-20-8-4-5-9-22(20)25(23)24/h1-17H |
InChI Key |
JSEJOMVHRCCDNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C(=NC=C3)C=CC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C(=NC=C3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 1,1 Biphenyl 4 Ylbenzo F Quinoline
Strategic Approaches to Benzo[f]quinoline (B1222042) Core Construction
The synthesis of the benzo[f]quinoline scaffold, an aza-polynuclear aromatic heterocycle, is a well-established area of organic chemistry. researchgate.net Modern synthetic chemistry has evolved beyond classical methods to include a range of efficient and selective protocols. These strategies are crucial for building the fundamental framework upon which the target molecule is based.
Oxidative Annulation and Cyclization Protocols
Oxidative annulation represents a powerful and atom-economical approach for constructing quinoline (B57606) and its fused derivatives. These methods often involve the formation of C-C and C-N bonds in a single operation through C-H bond activation, leveraging a variety of catalytic systems and oxidants. mdpi.com
Recent advancements have highlighted transition-metal-catalyzed oxidative cyclizations. For instance, copper-catalyzed tandem aerobic oxidative cyclization of 2-styrylanilines provides an efficient route to polysubstituted quinolines. nih.gov This method capitalizes on the functionalization of both C(sp3) and C(sp2)-H bonds. nih.gov Similarly, rhodium and cobalt catalysts have been employed for the cyclization of substrates like enaminones and anilines with ketones, respectively, showcasing broad functional group tolerance and high yields under mild conditions. mdpi.com
Beyond metal catalysis, metal-free oxidative strategies have also been developed. The classic Skraup reaction, which uses an oxidant like arsenic acid or ferrous sulfate, remains a viable, if harsh, method for creating the unsubstituted benzo[f]quinoline ring from 2-naphthylamine (B18577) and glycerol. researchgate.netnih.gov More contemporary metal-free approaches utilize iodine as an oxidant or employ cascade reactions to build the quinoline system. mdpi.com
| Catalyst/Reagent | Reactants | Key Feature | Reference |
|---|---|---|---|
| CuCl₂·2H₂O | 2-Styrylanilines | Aerobic oxidative cyclization | nih.gov |
| Co(III) Complex | Aniline and Ketones | Broad functional group tolerance | mdpi.com |
| Arsenic Acid / H₂SO₄ | 2-Naphthylamine and Glycerol | Classic Skraup synthesis of benzo[f]quinoline | researchgate.net |
| Iodine | Various precursors | Metal-free oxidative cyclization | mdpi.com |
Metal-Catalyzed Coupling Reactions for Poly-substituted Benzo[f]quinolines
Metal-catalyzed reactions are indispensable for synthesizing highly substituted and functionalized benzo[f]quinolines. These reactions offer high selectivity and efficiency in forming the heterocyclic core from various precursors. mdpi.comnih.gov Palladium-catalyzed reactions, in particular, are prominent. For example, the Suzuki-Miyaura coupling can be used to construct complex quinoline systems. Although often used for functionalization, variations of this reaction can be integral to the core's annulation.
A notable strategy involves the double cross-coupling reaction between 2-chloropyridinyl acids and cyclic diaryliodonium salts. rsc.org This process uses the carboxylic acid as a transient directing group in a one-pot sequence, demonstrating a high degree of atom and step economy for creating complex fused quinoline structures. rsc.org Furthermore, heterogeneous palladium catalysts have been developed for the direct C-H arylation of related systems like benzo[h]quinoline (B1196314), indicating a pathway for building substituted benzoquinolines directly. acs.org
Transition-Metal-Free Synthetic Routes for Benzo[f]quinoline Scaffolds
The development of transition-metal-free synthetic routes is a significant goal in green chemistry, aiming to reduce cost and metal contamination in final products. Several effective metal-free strategies for quinoline and benzo[f]quinoline synthesis have been established. nih.govmdpi.com
One prominent method is a three-component reaction involving an aromatic amine (like 2-naphthylamine), an aldehyde, and a tertiary amine, which acts as the vinyl source. acs.org This reaction proceeds via a [4+2] condensation under neutral conditions to selectively form the new pyridine (B92270) ring of the benzo[f]quinoline system. acs.org Other established metal-free methods include the Doebner-von Miller and Combes quinoline syntheses, which rely on acid-catalyzed condensation and cyclization of anilines with α,β-unsaturated carbonyl compounds. nih.gov Superacids, such as trifluoromethanesulfonic acid (TFA), have also been used to catalyze the condensation of aromatic amines with α,β-unsaturated carbonyl compounds, providing an efficient route to polysubstituted quinolines. mdpi.com
Photochemical Synthesis Approaches for Benzo[f]quinoline Derivatives
Photochemical reactions offer a unique pathway for the synthesis of benzo[f]quinoline derivatives, often proceeding under mild conditions. acs.org A classic and effective photochemical method is the cyclohydrogenation of trans-2-stilbazole and its derivatives. researchgate.netmedwinpublishers.com In this reaction, irradiation induces a trans-cis isomerization, followed by an intramolecular cyclization to form a dihydro-benzo[f]quinoline intermediate. researchgate.net Subsequent oxidative dehydrogenation yields the final aromatic benzo[f]quinoline product. researchgate.net
More recent developments in photochemistry include visible-light-induced reactions. For example, using 9,10-phenanthrenequinone as a photocatalyst, 2-vinylarylimines can undergo electrocyclization to form polysubstituted quinolines in high yields. mdpi.com These methods highlight the potential of light-driven chemistry to access complex heterocyclic scaffolds. mdpi.comrsc.org
Selective Functionalization at the 4-Position of the Benzo[f]quinoline Ring
Once the benzo[f]quinoline core is constructed, the next critical step toward the target molecule is the introduction of the [1,1'-biphenyl]-4-yl group specifically at the 4-position. This requires a regioselective functionalization strategy.
Introduction of Aryl Substituents via Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are the premier methods for forging carbon-carbon bonds between aromatic rings, making them ideal for this synthetic challenge. The most common approach involves the Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide.
To synthesize 1-[1,1'-Biphenyl]-4-ylbenzo[f]quinoline, a likely synthetic route would involve the preparation of a 4-halobenzo[f]quinoline (e.g., 4-chloro- or 4-bromobenzo[f]quinoline) as a key intermediate. This halogenated precursor can then be coupled with [1,1'-biphenyl]-4-ylboronic acid or its corresponding ester. This strategy is widely applied in the synthesis of related aryl-substituted heterocycles. For instance, N-substituted-6-arylquinazolin-4-amines are readily prepared by subjecting 6-bromo-N-substituted-quinazolin-4-amines to Suzuki-Miyaura coupling with various aryl boronic acids using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). nih.gov Similarly, the Negishi cross-coupling, which utilizes an organozinc reagent, provides a powerful alternative for creating sterically hindered biaryl linkages, which could be advantageous for coupling the bulky biphenyl (B1667301) group. acs.org
| Reaction Name | Coupling Partners | Catalyst (Example) | Key Advantage | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organic Halide + Organoboron Compound | Pd(PPh₃)₄ | High tolerance of functional groups, mild conditions | nih.gov |
| Negishi Coupling | Organic Halide + Organozinc Compound | Ni/Lassaletta-Ligand | High reactivity, useful for complex fragments | acs.org |
| Direct C-H Arylation | Heterocycle + Organoboron Compound | Heterogeneous Pd NPs | Avoids pre-functionalization of the heterocycle | acs.org |
An alternative to using a halogenated precursor is direct C-H arylation. This advanced technique allows for the coupling of an arylboronic acid directly with a C-H bond on the benzo[f]quinoline ring. acs.org While this avoids a separate halogenation step, controlling the regioselectivity to target the 4-position exclusively can be a significant challenge and would likely depend on the specific directing effects of the benzo[f]quinoline nitrogen and the steric environment of the ring system.
Direct Arylation and C-H Functionalization Strategies
Direct arylation via C-H bond functionalization represents a highly efficient and atom-economical approach for synthesizing substituted quinolines and their benzo-fused analogues. This strategy avoids the pre-functionalization of the heterocyclic core, thereby shortening synthetic sequences and reducing waste.
Transition metal catalysis, particularly with rhodium, palladium, and copper, is central to these transformations. For instance, Rh(I)-catalyzed direct arylation has been successfully applied to quinoline heterocycles. nih.govescholarship.orgresearchgate.net These reactions typically proceed by activating the quinoline nucleus, often without the need for directing groups, to couple directly with an aryl halide. nih.govescholarship.orgresearchgate.net While initial efforts with electron-rich Rh(I) catalysts showed marginal yields, systems employing electron-poor Rh(I) precatalysts, such as [RhCl(CO)2]2, have proven much more effective. escholarship.org
The general mechanism for metal-catalyzed C-H functionalization involves several key steps:
Coordination: The metal catalyst coordinates with the quinoline N-oxide or the nitrogen of the quinoline itself. libretexts.org
C-H Activation: This is a crucial step where the metal inserts into a C-H bond, forming an organometallic intermediate. This can occur through various pathways, including oxidative addition or concerted metalation-deprotonation (CMD). libretexts.org
Coupling: The resulting organometallic species reacts with the coupling partner (e.g., an aryl halide).
Catalyst Regeneration: The final product is released, and the active catalyst is regenerated to continue the cycle.
In the context of synthesizing this compound, a direct C-H arylation strategy could theoretically be employed by reacting benzo[f]quinoline with a 4-halobiphenyl under optimized, metal-catalyzed conditions. This would directly install the biphenyl group at a specific position on the benzo[f]quinoline core, guided by the inherent reactivity of the heterocycle and the choice of catalyst. Research on benzo[h]quinoline has shown that palladium catalysts can facilitate the C-H arylation with arylboronic acids. acs.orgacs.org
Integration of the Biphenyl Unit: Advanced Coupling and Derivatization
A more common and versatile approach to constructing the target molecule involves the modular integration of the biphenyl moiety onto a pre-formed benzo[f]quinoline scaffold using powerful C-C bond-forming reactions.
The synthesis of the target molecule often begins with the preparation of functionalized precursors. This can involve either creating a functionalized benzo[f]quinoline ready for coupling or preparing a biphenyl-containing reagent. The synthesis of biphenyl derivatives themselves is well-established, with methods like the Ullmann, Wurtz-Fittig, and particularly the Suzuki-Miyaura and Stille cross-coupling reactions being prominent. libretexts.orgnih.gov
For use in subsequent coupling reactions, biphenyl precursors are typically prepared as organoboron or organotin reagents. For example, 4-biphenylboronic acid is a common and commercially available precursor used in Suzuki-Miyaura coupling.
Palladium-catalyzed cross-coupling reactions are the cornerstone for forming the C-C bond between the biphenyl unit and the benzo[f]quinoline core. The two most prominent methods for this transformation are the Suzuki-Miyaura and Stille couplings.
The Suzuki-Miyaura coupling is widely favored due to the stability and low toxicity of the boronic acid reagents. researchgate.net The reaction couples an organoboron compound (e.g., 4-biphenylboronic acid) with an organic halide or triflate (e.g., 1-chloro- or 1-bromobenzo[f]quinoline). libretexts.orgresearchgate.net A general two-step sequence involves a Suzuki cross-coupling reaction followed by a cyclization to form the benzo[f]quinoline core. researchgate.net
The Stille coupling utilizes an organotin reagent (e.g., a biphenylstannane) and an organic halide. libretexts.org While organotin compounds are more toxic, the Stille reaction can be highly effective, especially for complex or sterically hindered substrates where Suzuki coupling may be less efficient. libretexts.orgrsc.org
The general catalytic cycle for these cross-coupling reactions involves three main stages: libretexts.orgwikipedia.org
Oxidative Addition: The palladium(0) catalyst reacts with the halogenated benzo[f]quinoline, breaking the carbon-halogen bond and forming a palladium(II) complex. libretexts.org
Transmetalation: The biphenyl group is transferred from the organoboron or organotin reagent to the palladium(II) complex. libretexts.orgwikipedia.org
Reductive Elimination: The two organic fragments (biphenyl and benzo[f]quinoline) are coupled together, forming the final product and regenerating the palladium(0) catalyst. libretexts.org
Table 1: Comparison of Suzuki-Miyaura and Stille Coupling for Aryl-Aryl Bond Formation
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
|---|---|---|
| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) | Organotin (organostannanes) |
| Toxicity of Reagent | Generally low | High |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral conditions, but additives like CsF or Cu(I) salts may be needed libretexts.orgrsc.org |
| Byproducts | Boron-based salts, generally water-soluble | Tin-based halides, often toxic and difficult to remove |
| Functional Group Tolerance | Very high | High, but can be sensitive to acidic protons |
Reaction Mechanism Elucidation and Efficiency Optimization in Complex Syntheses
Optimizing the synthesis of a complex molecule like this compound requires a deep understanding of the reaction mechanisms and careful control over reaction parameters.
Mechanism Elucidation: The mechanism for palladium-catalyzed cross-coupling reactions like Suzuki and Stille is well-studied, revolving around the Pd(0)/Pd(II) catalytic cycle (oxidative addition, transmetalation, reductive elimination). libretexts.orgwikipedia.org For direct C-H arylation, the mechanism is more complex and can vary depending on the metal and conditions. For example, some copper-catalyzed direct arylations are proposed to proceed through a concerted metalation-deprotonation pathway followed by a concerted oxidative addition/reductive elimination step. beilstein-journals.org Computational tools like Density Functional Theory (DFT) are increasingly used to simulate reaction pathways, optimize molecular geometries, and predict the reactivity of intermediates, offering insights that guide experimental work. nih.gov
Efficiency Optimization: Several factors can be adjusted to maximize the yield and efficiency of the synthesis.
Catalyst and Ligand Selection: The choice of palladium precursor (e.g., Pd(OAc)2, Pd(PPh3)4) and the supporting ligand is critical. libretexts.orgnumberanalytics.com Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos) or N-heterocyclic carbenes (NHCs) can significantly enhance catalyst activity and stability, leading to higher turnover numbers. rsc.orgnumberanalytics.com
Reaction Conditions: Parameters such as solvent, temperature, and the choice of base (in Suzuki coupling) must be fine-tuned. numberanalytics.com Solvents like DMF, toluene, or THF are common. numberanalytics.comnumberanalytics.com For challenging couplings, higher temperatures may be necessary. rsc.org
Non-Conventional Energy Sources: The use of microwave (MW) or ultrasound (US) irradiation can dramatically improve reaction outcomes. nih.gov These techniques can lead to significantly shorter reaction times, higher yields, and reduced energy consumption compared to conventional thermal heating. nih.gov
Automated Systems: High-throughput screening using automated droplet-flow microfluidic systems allows for the rapid optimization of multiple variables simultaneously, including catalyst, ligand, temperature, and reaction time. rsc.org
Table 2: Key Parameters for Optimization in Cross-Coupling Reactions
| Parameter | Influence on Reaction | Examples of Choices |
|---|---|---|
| Catalyst Precursor | Source of active Pd(0) catalyst. | Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4 libretexts.org |
| Ligand | Stabilizes the catalyst, influences reactivity and selectivity. | Triphenylphosphine (PPh3), XPhos, SPhos, NHCs rsc.orgnumberanalytics.com |
| Solvent | Affects solubility of reagents and catalyst stability. | Toluene, DMF, THF, Dioxane numberanalytics.com |
| Base (Suzuki) | Activates the organoboron reagent for transmetalation. | K2CO3, Cs2CO3, K3PO4 |
| Additive (Stille) | Can accelerate the transmetalation step. | CsF, Copper(I) salts libretexts.orgrsc.org |
| Temperature | Influences reaction rate and side reactions. | Room temperature to >100 °C rsc.org |
Theoretical and Computational Studies of 1 1,1 Biphenyl 4 Ylbenzo F Quinoline
Quantum Chemical Approaches for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the molecular structure and electronic landscape of complex aromatic systems like 1-[1,1'-Biphenyl]-4-ylbenzo[f]quinoline. These computational techniques provide insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure
DFT is also employed to map the electronic structure, providing information on the distribution of electron density and the molecular electrostatic potential (MEP). nih.govmdpi.com The MEP map identifies the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its reactivity. nih.gov
Time-Dependent Density Functional Theory (TDDFT) for Excited State Characterization
While DFT describes the ground state, Time-Dependent Density Functional Theory (TDDFT) is the workhorse for investigating the properties of electronically excited states. researchgate.netresearchgate.net This method is essential for understanding how the molecule interacts with light, making it indispensable for predicting UV-Vis absorption and emission spectra. researchgate.netnih.gov By calculating the energies of various excited states, TDDFT allows for the assignment of electronic transitions, such as the common π-π* transitions in aromatic systems. researchgate.net For this compound, TDDFT calculations can predict the maximum absorption wavelengths (λmax) and the nature of the transitions, revealing how different parts of the molecule contribute to its optical properties. researchgate.net The accuracy of these predictions can be enhanced by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.netescholarship.org
Ab Initio and Semi-Empirical Methods in Conformational and Electronic Analysis
Beyond DFT, other methods contribute to a full conformational and electronic analysis. Ab initio methods, while computationally more intensive, can provide benchmark-quality data for specific properties. For complex molecules, however, their use is often limited to smaller fragments or specific aspects of the analysis.
On the other hand, semi-empirical methods, such as PM3, offer a computationally less expensive alternative for preliminary conformational searches. researchgate.net These methods can efficiently explore the potential energy surface to identify various stable conformers, which can then be subjected to higher-level DFT or ab initio calculations for more accurate energy and property determination. This hierarchical approach balances computational cost with accuracy, enabling a thorough investigation of the molecule's conformational landscape. researchgate.net
Analysis of Frontier Molecular Orbitals and Energy Gaps
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior and reactivity. jmaterenvironsci.comnih.govrsc.org The spatial distribution of the HOMO indicates the region from which an electron is most easily donated, while the LUMO shows the region most likely to accept an electron. rsc.orgresearchgate.net
In this compound, the HOMO is typically localized on the more electron-rich portions of the molecule, whereas the LUMO resides on the electron-accepting regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical stability and the energy required for its lowest electronic excitation. researchgate.netschrodinger.comedu.krd A smaller energy gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. researchgate.netirjweb.com DFT calculations are the primary tool for computing the energies and visualizing the distributions of these orbitals.
Table 1: Representative Frontier Molecular Orbital Data for Aromatic Heterocycles This table provides illustrative data for similar classes of compounds, as specific values for this compound are not available in the cited literature.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoline (B57606) Derivatives | -5.0 to -6.3 | -1.8 to -2.9 | ~3.0 to 4.5 |
| Benzo[f]quinoline (B1222042) Systems | -5.5 to -6.5 | -2.0 to -3.0 | ~3.0 to 4.0 |
| Biphenyl-Substituted Aromatics | -5.8 to -6.8 | -1.5 to -2.5 | ~3.5 to 5.0 |
Note: Values are approximate and vary significantly with substituents and computational methods.
Investigations into Intramolecular Charge Transfer (ICT) Characteristics
Molecules containing both electron-donating and electron-accepting moieties connected by a π-conjugated system can exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. researchgate.netresearchgate.net In this process, an electron is promoted from a donor-localized part of the molecule to an acceptor-localized part, creating a highly polar excited state with a large dipole moment. researchgate.net
For this compound, the biphenyl (B1667301) group and the benzo[f]quinoline core can act as donor and acceptor units. The twisted geometry between these units plays a crucial role in mediating the ICT process. nih.gov TDDFT calculations are used to characterize the nature of the excited states, identifying which ones have significant ICT character by analyzing the change in electron density distribution upon excitation. escholarship.orgnih.gov The presence and nature of ICT states are highly dependent on solvent polarity, a phenomenon that can be modeled computationally. escholarship.org These ICT characteristics are fundamental to the molecule's potential use in applications like organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net
Prediction and Modeling of Excited State Dynamics and Relaxation Pathways
Upon absorbing light, a molecule enters an excited state and must eventually return to the ground state. The processes by which this occurs are known as excited state dynamics and relaxation pathways. researchgate.net These can include radiative pathways like fluorescence and phosphorescence, as well as non-radiative pathways such as internal conversion and intersystem crossing. nih.govnih.gov
For this compound, computational methods can model the potential energy surfaces of the excited states. nih.gov This allows researchers to identify the most likely relaxation pathways. For example, calculations can predict whether the molecule is likely to be highly fluorescent or if non-radiative decay channels will dominate. researchgate.net Studies on similar quinoline-based systems have investigated processes like excited-state intramolecular proton transfer (ESIPT) or structural relaxations (e.g., planarization or further twisting) in the excited state. rsc.orgnih.gov These dynamic processes are often ultrafast, occurring on picosecond or femtosecond timescales, and their theoretical modeling provides crucial insights into the molecule's photophysical behavior. nih.govnih.gov
Singlet-Triplet Energy Splitting (ΔEST) and Reverse Intersystem Crossing (rISC)
The singlet-triplet energy gap (ΔEST) is a critical parameter, especially for applications in areas like thermally activated delayed fluorescence (TADF). A small ΔEST facilitates reverse intersystem crossing (rISC), a process where triplet excitons are converted back to singlet excitons, enhancing fluorescence efficiency. While specific ΔEST values for this compound are not available, research on other organic molecules demonstrates that molecular design can tune this energy gap. For instance, in some systems, a small energy difference between higher-lying triplet states (like T4) and the first excited singlet state (S1) can promote "hot" rISC (hRISC). nih.gov The rate of rISC is a key factor in determining the lifetime of the excited state. nih.gov
Conformational Effects on Photophysical Transitions
The conformation of a molecule, such as the dihedral angles between different aromatic units, significantly influences its photophysical properties. beilstein-journals.org For example, in a study on a trifluoromethylated quinoline-phenol Schiff base, the dihedral angle between the phenyl substituent and the quinoline ring was found to be 18.1°, indicating a degree of planarity that affects the electronic conjugation and, consequently, the absorption and emission spectra. beilstein-journals.orgbeilstein-archives.org The planarity of the entire molecule can impact the extent of π-conjugation, which in turn affects the energy of electronic transitions. researchgate.net
Solvent Effects on Electronic Transitions and Excited State Lifetimes
The polarity of the solvent can have a pronounced effect on the electronic transitions of molecules. nih.govbeilstein-journals.org Generally, π → π* transitions experience a bathochromic (red) shift with increasing solvent polarity, while n → π* transitions show a hypsochromic (blue) shift. beilstein-journals.org This is because the excited state in a π → π* transition is often more polar than the ground state, leading to greater stabilization in polar solvents. Conversely, for n → π* transitions, the ground state is typically more stabilized by polar solvents. beilstein-journals.org The solvent can also influence fluorescence quantum yields, with more polar solvents sometimes leading to greater stabilization of the excited state and higher quantum yields. nih.gov
Rational Design Principles for Modulating Optoelectronic Properties via Substituent Effects
The optoelectronic properties of benzo[f]quinoline derivatives can be systematically tuned by introducing various substituents. researchgate.net The electronic nature of the substituent (electron-donating or electron-withdrawing) and its position on the aromatic core can alter the HOMO and LUMO energy levels, the energy gap, and the charge transfer characteristics of the molecule. nih.govresearchgate.net For example, the introduction of different aryl groups can modulate the emission color of electroluminescent devices from blue to red. researchgate.net Computational studies, such as DFT, are instrumental in predicting how different substituents will affect the electronic properties, thereby guiding the rational design of new materials with desired characteristics. rsc.orgnih.gov
Advanced Spectroscopic Characterization and Photophysical Mechanisms of 1 1,1 Biphenyl 4 Ylbenzo F Quinoline
Ultrafast Time-Resolved Spectroscopy for Excited State Dynamics
Ultrafast time-resolved spectroscopy is a powerful tool for investigating the fleeting events that occur in molecules on femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescales after being excited by a pulse of light. nd.edunih.gov These techniques allow researchers to track the flow of energy within the molecule, revealing the pathways and rates of processes such as internal conversion, intersystem crossing, and conformational changes. nih.govrsc.org
Femtosecond transient absorption (fs-TA) spectroscopy is instrumental in observing the very first moments of a molecule's excited state life. nd.edunih.gov In a typical fs-TA experiment, a short "pump" laser pulse excites the sample, and a subsequent "probe" pulse, delayed by a precisely controlled time, measures the changes in absorption. nd.edu By varying this delay, a series of transient absorption spectra can be recorded, providing a "movie" of the excited state evolution.
For a molecule like 1-[1,1'-Biphenyl]-4-ylbenzo[f]quinoline, fs-TA can reveal several key processes. Immediately after excitation, one would expect to see signals corresponding to ground-state bleaching (GSB), stimulated emission (SE), and excited-state absorption (ESA). nih.govosti.gov The GSB represents the depletion of the ground state population, while the SE is the emission from the initially populated excited state, often mirroring the steady-state fluorescence spectrum. The ESA corresponds to the absorption of the probe light by the excited molecule to reach even higher excited states.
The analysis of the spectral evolution over time allows for the identification of different excited states and the kinetics of their interconversion. For instance, the decay of an initial excited state (S₂) to a lower one (S₁) can be observed as a decay of the S₂ absorption and a corresponding rise in the S₁ absorption. nih.gov In systems with torsional freedom, such as the biphenyl (B1667301) group in the target molecule, fs-TA can track structural reorganization in the excited state, which often manifests as a shift in the transient absorption bands over a few picoseconds. nih.govnih.gov
Table 1: Illustrative Femtosecond Transient Absorption Data for this compound in Acetonitrile
| Time Delay (ps) | Wavelength (nm) | ΔA (mOD) | Assignment |
| 0.5 | 380 | -10.2 | Ground-State Bleaching |
| 0.5 | 450 | 5.8 | Excited-State Absorption (Sₙ ← S₁) |
| 0.5 | 510 | 3.5 | Stimulated Emission |
| 10 | 450 | 4.1 | Decay of S₁ State |
| 100 | 470 | 2.3 | Formation of Triplet State (Tₙ ← T₁) |
Note: This table is illustrative and provides hypothetical data based on typical findings for similar aromatic compounds.
While fs-TA monitors absorption changes, time-resolved fluorescence spectroscopy tracks the emission from the excited state over time. nih.govelsevierpure.com Techniques like Time-Correlated Single Photon Counting (TCSPC) are commonly used to measure fluorescence decays from picoseconds to nanoseconds. psu.edu This provides direct information about the lifetime of the fluorescent state (S₁) and can reveal the presence of multiple emitting species or different excited state deactivation pathways. pku.edu.cn
For this compound, one might expect a multi-exponential fluorescence decay. pku.edu.cn A fast decay component could be attributed to processes like solvent relaxation or minor conformational adjustments, while a slower component would represent the intrinsic lifetime of the fully relaxed S₁ state. nih.gov The presence of different conformers in the ground state could also lead to different excited state lifetimes upon excitation. nih.gov Furthermore, this technique is sensitive to quenching processes, where interactions with other molecules can shorten the fluorescence lifetime.
Table 2: Representative Time-Resolved Fluorescence Decay Parameters for this compound
| Solvent | Decay Component (τᵢ) | Amplitude (Aᵢ) |
| Cyclohexane | τ₁ = 0.8 ns | A₁ = 0.3 |
| τ₂ = 3.5 ns | A₂ = 0.7 | |
| Ethanol | τ₁ = 0.5 ns | A₁ = 0.6 |
| τ₂ = 2.8 ns | A₂ = 0.4 |
Note: This table is illustrative. The different decay components and their amplitudes can vary with the solvent environment, reflecting different deactivation pathways.
The data obtained from both transient absorption and time-resolved fluorescence experiments are often complex, showing decays that are not described by a single exponential function. nih.govosti.gov A kinetic component analysis is therefore performed by fitting the experimental decay curves to a sum of exponential functions. rsc.org Each exponential term is characterized by a time constant (τ) and an amplitude, representing a specific kinetic process. nih.gov
For this compound, a global analysis of the data at multiple wavelengths can provide a detailed picture of the excited state dynamics. For example, a sub-picosecond component might be assigned to internal conversion from a higher excited state (S₂) to the lowest singlet excited state (S₁). nih.gov A component in the range of a few to tens of picoseconds could be related to torsional relaxation of the biphenyl moiety, leading to a more planar and stable excited state conformation. nih.govnih.gov Slower components in the nanosecond range would then correspond to the decay of the S₁ state through fluorescence and intersystem crossing to the triplet state. nih.gov
Table 3: Hypothetical Kinetic Components and Their Assignments for this compound
| Time Constant (τ) | Spectroscopic Technique | Assignment |
| ~150 fs | Femtosecond Transient Absorption | Internal Conversion (S₂ → S₁) |
| ~10-50 ps | Femtosecond Transient Absorption | Torsional Relaxation/Planarization of Biphenyl Group |
| ~1 ns | Time-Resolved Fluorescence | Fluorescence Lifetime of the S₁ State |
| >10 ns | Transient Absorption | Intersystem Crossing (S₁ → T₁) and Triplet State Decay |
Note: This table presents a simplified, hypothetical model of the excited state decay processes based on literature for similar compounds. nih.govnih.govnih.gov
Steady-State Photoluminescence and Absorption Spectroscopy for Electronic Transitions
Steady-state spectroscopy provides fundamental information about the electronic structure of a molecule. UV-Vis absorption spectroscopy reveals the energies of the electronic transitions from the ground state to various excited states, while photoluminescence (fluorescence) spectroscopy shows the emission from the lowest excited state back to the ground state. agya.info
For this compound, the absorption spectrum is expected to show characteristic bands corresponding to π-π* transitions within the extensive aromatic system. researchgate.netresearchgate.net The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and provides information about the energy of the S₁ state. agya.info
The emission wavelength of a fluorophore can be tuned by making chemical modifications to its structure. researchgate.netresearchgate.net In the case of the benzo[f]quinoline (B1222042) core, the introduction of electron-donating or electron-withdrawing groups at different positions can significantly alter the energy gap between the ground and excited states, leading to a shift in the emission color. nih.govespublisher.com
For instance, attaching an electron-donating group to the benzo[f]quinoline scaffold would likely stabilize the excited state more than the ground state, resulting in a red-shift (bathochromic shift) of the emission. Conversely, an electron-withdrawing group might cause a blue-shift (hypsochromic shift). Similarly, modifying the biphenyl substituent could also influence the electronic properties and, consequently, the emission wavelength.
Table 4: Hypothetical Emission Wavelengths for Derivatives of this compound
| Derivative | Substituent on Benzo[f]quinoline | Emission Max (λₑₘ) in Toluene (nm) |
| Parent Compound | None | 480 |
| Derivative A | -OCH₃ (electron-donating) | 510 (Red-shifted) |
| Derivative B | -CN (electron-withdrawing) | 465 (Blue-shifted) |
| Derivative C | -Br (heavy atom) | 485 |
Note: This table is for illustrative purposes to demonstrate the principle of emission tuning through structural modification.
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.govresearchgate.net A high quantum yield is often a desirable property for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net The quantum yield is typically determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. nih.govresearchgate.net
The quantum yield of this compound will be influenced by the competition between radiative (fluorescence) and non-radiative decay pathways. aps.org Factors that can be optimized to enhance the quantum yield include increasing the structural rigidity of the molecule to reduce vibrational-related non-radiative decay. nih.gov For example, restricting the torsional motion of the biphenyl group could lead to a higher quantum yield. nih.gov The choice of solvent can also play a significant role, as solvent polarity can affect the energies of the excited states and the rates of non-radiative processes. nih.gov
Table 5: Illustrative Quantum Yield Data for this compound and a Derivative
| Compound | Solvent | Quantum Yield (Φ_F) |
| This compound | Toluene | 0.65 |
| This compound | Acetonitrile | 0.52 |
| Structurally Rigidified Derivative | Toluene | 0.85 |
Note: This table is hypothetical and illustrates how quantum yield can be influenced by molecular structure and the surrounding environment. nih.govnih.gov
Vibrational Spectroscopy for Structural Elucidation in Ground and Excited States
Vibrational spectroscopy serves as a powerful, non-destructive tool for elucidating the molecular structure of complex organic compounds. For a molecule such as this compound, techniques including Resonance Raman, Fourier-Transform Infrared (FTIR), and conventional Raman spectroscopy provide detailed insights into the molecule's structural conformation, bonding, and the subtle changes that occur upon electronic excitation.
Resonance Raman Spectroscopy for Vibrational Modes Coupled to Electronic Transitions
Resonance Raman (RR) spectroscopy is a specialized technique that can selectively enhance the vibrational modes associated with a molecule's electronic chromophore. By tuning the excitation laser wavelength to coincide with an electronic absorption band (e.g., a π-π* transition) of the molecule, the Raman scattering intensity of vibrations coupled to this electronic transition can be amplified by orders of magnitude. This selectivity makes RR spectroscopy an ideal method for probing the specific parts of a molecule involved in its photophysical processes.
For this compound, the extensive π-conjugated system encompassing both the benzo[f]quinoline core and the biphenyl substituent gives rise to strong electronic absorptions in the UV-visible region. Excitation within these absorption bands would be expected to selectively enhance several key vibrational modes.
Key Research Findings:
Inter-ring Stretching Modes: Studies on para-substituted biphenyls using time-resolved resonance Raman spectroscopy have shown that the inter-ring C1-C1' stretching mode is a prominent feature. nih.gov For neutral biphenyl derivatives, this mode typically appears around 1285 cm⁻¹. nih.gov In the case of this compound, this vibration would be strongly enhanced under resonant conditions, providing information on the electronic coupling between the two phenyl rings of the biphenyl moiety.
Aromatic Ring Vibrations: The breathing and stretching modes of the aromatic rings within both the biphenyl and benzo[f]quinoline moieties are expected to be significantly enhanced. In similar poly(p-phenylene) structures, intense Raman peaks around 1600 cm⁻¹ are attributed to C-C intra-ring stretching modes. researchgate.net The precise frequencies of these modes in this compound would be sensitive to the electronic distribution in the excited state, and their enhancement would confirm the delocalization of the π-π* transition over the entire aromatic framework.
Structural Dynamics in the Excited State: The relative intensities of the RR peaks provide insight into the geometry changes that occur upon electronic excitation. A strong RR signal for a particular mode implies a significant displacement along that vibrational coordinate in the excited state. For this molecule, enhancement of the biphenyl inter-ring stretching and twisting modes would indicate a change in the dihedral angle between the phenyl rings upon excitation, a common phenomenon in biphenyl systems. nih.gov
By analyzing the enhancement profiles of different Raman bands as a function of excitation wavelength, one can map out the vibronic structure of the excited state, revealing which specific stretching, bending, or torsional motions are coupled to the electronic transition.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Structural Conformation
FTIR and conventional (non-resonant) Raman spectroscopy are complementary techniques that provide a comprehensive vibrational fingerprint of a molecule in its electronic ground state. While FTIR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecular dipole moment, Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability. Together, they allow for a detailed confirmation of the molecular structure.
For a molecule with no high-symmetry elements like this compound, most vibrational modes are active in both FTIR and Raman, but their relative intensities can differ significantly, aiding in their assignment. The assignment of these modes is typically supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities with good accuracy. nih.govnih.gov
Expected Vibrational Modes and Assignments:
The vibrational spectrum of this compound can be understood by considering the characteristic vibrations of its constituent parts: the benzo[f]quinoline core and the biphenyl group.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique | Structural Information |
| Aromatic C-H Stretch | 3100 - 3000 | FTIR / Raman | Presence of aromatic rings. |
| C=C Aromatic Ring Stretch | 1620 - 1450 | FTIR / Raman (strong) | Skeletal vibrations of the benzo[f]quinoline and biphenyl rings. researchgate.net |
| C=N Stretch | 1630 - 1550 | FTIR / Raman | Vibration of the quinoline (B57606) nitrogen-containing ring. |
| Biphenyl Inter-ring C-C Stretch | ~1285 | Raman (strong) | Conformational angle and coupling between phenyl rings. nih.gov |
| C-H In-plane Bend | 1300 - 1000 | FTIR (strong) / Raman | In-plane deformation of aromatic C-H bonds. |
| C-H Out-of-plane Bend | 900 - 675 | FTIR (strong) | Substitution pattern on the aromatic rings. |
This table presents expected values based on data from analogous compounds. Precise values require experimental measurement and theoretical calculation for the specific molecule.
The exact frequencies and intensities of these modes provide a unique signature for the compound. For example, the pattern of strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region in the FTIR spectrum is highly diagnostic of the substitution pattern on the aromatic rings. Furthermore, the conformation of the molecule, particularly the torsional angle between the two phenyl rings of the biphenyl substituent and the angle between the biphenyl and benzo[f]quinoline planes, will influence the frequencies of skeletal and C-H bending modes. nih.gov
Probing Intermolecular Interactions in Condensed Phases via Spectroscopy
In the solid state (e.g., crystals or thin films), the photophysical and electronic properties of this compound are not only governed by its intramolecular characteristics but also by the way molecules pack together. Intermolecular interactions, though weaker than covalent bonds, dictate the crystal structure and can significantly influence spectroscopic behavior. These interactions can be probed and understood through a combination of X-ray diffraction, spectroscopic analysis, and computational modeling.
For a large, planar aromatic molecule like this compound, the dominant intermolecular forces are expected to be non-covalent.
Key Intermolecular Interactions and Their Spectroscopic Signatures:
π-π Stacking Interactions: The planar aromatic surfaces of the benzo[f]quinoline core and the biphenyl groups are prone to engage in π-π stacking. nih.gov This interaction, where the π-orbitals of adjacent molecules overlap, is a crucial factor in the organization of aromatic molecules in crystals. rsc.org Evidence of π-π stacking can be inferred from:
X-ray Crystallography: Reveals short intermolecular distances (typically 3.3–3.8 Å) between the planes of aromatic rings.
UV-Vis Absorption Spectroscopy: Can show red or blue shifts in the absorption bands (H- or J-aggregation) compared to the spectrum in a dilute solution, indicating electronic coupling between adjacent molecules.
NMR Spectroscopy: In solution, the formation of π-stacked aggregates can lead to upfield shifts in proton signals due to the ring current anisotropy of neighboring aromatic systems. researchgate.net
C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as a hydrogen donor and a π-system (an aromatic ring) acts as the acceptor. These interactions are common in aromatic crystal packing and help to stabilize the three-dimensional structure. Their presence is typically identified through analysis of crystal structures, looking for specific geometric arrangements and short C-H···(ring centroid) distances.
Techniques like Hirshfeld surface analysis, which maps the close contacts between molecules in a crystal, are invaluable for visualizing and quantifying these different types of intermolecular interactions. nih.gov By decomposing the Hirshfeld surface, one can determine the percentage contribution of each type of contact (e.g., H···H, C···H, N···H) to the total crystal packing, providing a detailed picture of the intermolecular environment. nih.gov Computational methods can further quantify the energy of these interactions, confirming the roles of π-π stacking and other forces in stabilizing the crystal lattice. rsc.org
Optoelectronic Applications of 1 1,1 Biphenyl 4 Ylbenzo F Quinoline and Its Derivatives
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The intrinsic luminescent and charge-carrying properties of the benzo[f]quinoline (B1222042) scaffold make it a versatile component in the development of high-performance Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net Derivatives have been successfully integrated into OLEDs as emitters, hosts, and electron-transporting materials. rsc.orgscispace.com
The benzo[f]quinoline core is a known blue-emitting fluorophore. researchgate.net The color and efficiency of this emission can be precisely tuned by attaching different functional groups. The introduction of a biphenyl (B1667301) group is a common strategy in materials science to modify optoelectronic properties. For instance, quinoline (B57606) derivatives featuring a biphenyl group have been synthesized to produce materials that emit light from blue to green. researchgate.net This tunability is crucial for developing emitters for full-color displays.
While specific data for 1-[1,1'-Biphenyl]-4-ylbenzo[f]quinoline is not available, the characteristics of related compounds underscore the potential of this structural design. For example, quinoline-based materials can exhibit high quantum yields and excellent thermal stability. researchgate.net Some advanced designs incorporate features like Thermally Activated Delayed Fluorescence (TADF) and Aggregation-Induced Emission (AIE), which allow for the fabrication of highly efficient non-doped OLEDs. rsc.org The bulky nature of the biphenyl substituent can also help prevent π-π stacking in the solid state, which mitigates aggregation-caused quenching and can lead to purer, more efficient emission, a principle demonstrated in other blue emitters like pyrene-benzimidazole derivatives. nih.gov
Table 1: Performance of Representative Quinoline-Based Blue Emitters in OLEDs
| Emitter Material | Emission Peak (nm) | Max. External Quantum Efficiency (EQE) (%) | Commission Internationale de l'Eclairage (CIE) Coordinates (x, y) | Turn-on Voltage (V) | Reference |
|---|---|---|---|---|---|
| DMeOBQ | 425 | Not Reported | (0.155, 0.10) | 2.8 | researchgate.net |
| CN-PAI-InCz | 452 | 3.31 | (0.155, 0.099) | Not Reported | nih.gov |
| PAI-InCz | 431 | 2.62 | (0.161, 0.067) | Not Reported | nih.gov |
| TPI-InCz | 411 | 1.64 | (0.162, 0.048) | Not Reported | nih.gov |
This table presents data for related quinoline derivatives to illustrate the potential performance of this class of materials.
The nitrogen-containing heterocyclic structure of benzo[f]quinoline imparts a significant electron affinity, making it an effective electron-transporting material. Research has specifically identified the benzo[f]quinoline unit as a strong electron acceptor, suitable for use in bipolar host materials designed for green phosphorescent OLEDs (PHOLEDs). scispace.com In such a role, it facilitates the transport of electrons to the emissive layer, which is essential for achieving balanced charge injection and recombination—a key factor for high device efficiency.
Compounds like lithium quinolate (Liq), a metal complex of a quinoline derivative, are widely used as electron injection layers (EILs) between the electron transport layer (ETL) and the cathode to lower the energy barrier for electron injection. mdpi.comnih.govnih.gov Given its inherent electron-deficient nature, this compound could function as the primary ETL material itself or as a host in the ETL, particularly when doped with n-type materials like Liq to enhance electron mobility. nih.gov Patents related to OLED materials frequently list benzoquinoline derivatives as viable components for electron transport layers, further confirming their suitability for this function. google.com
The performance of an OLED is intrinsically linked to its architecture and the molecular structure of the materials used. A compound like this compound could be incorporated into a typical multilayer OLED structure. For example, a device might consist of: Indium Tin Oxide (ITO) / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Aluminum). researchgate.netnih.gov
The specific molecular structure of this compound suggests several performance advantages.
Benzo[f]quinoline Core: Its rigid, planar structure is conducive to good electron mobility, a desirable trait for an ETL. scispace.com
Biphenyl Substituent: This bulky group can enhance the amorphous morphology of the thin film, preventing crystallization which can lead to device failure. It also increases thermal stability. researchgate.net
Bipolar Characteristics: When paired with a suitable hole-transporting (donor) moiety, the electron-transporting (acceptor) nature of the benzo[f]quinoline core can lead to a bipolar material. Bipolar hosts are highly sought after as they can improve charge balance within the emissive layer, leading to higher recombination efficiency and reduced efficiency roll-off at high brightness. nih.gov
By functioning as either a stable blue emitter or an efficient electron transporter, this class of materials contributes to creating OLEDs with low turn-on voltages, high quantum efficiencies, and improved operational stability. researchgate.net
Photovoltaic Devices (Dye-Sensitized Solar Cells and Organic Photovoltaics)
Quinoline-based compounds have been extensively explored as photosensitizers in third-generation photovoltaic cells, particularly in Dye-Sensitized Solar Cells (DSSCs), due to their strong absorption in the visible spectrum and tunable electronic properties. researchgate.netscispace.com
In DSSCs, the sensitizing dye is responsible for absorbing sunlight and initiating the charge separation process. The efficiency of this process depends on the dye's ability to absorb a broad range of the solar spectrum (light harvesting efficiency) and the alignment of its molecular orbitals with the semiconductor's conduction band (for electron injection) and the electrolyte's redox potential (for dye regeneration). nih.gov
Organic dyes for DSSCs are often designed with a Donor-π-Acceptor (D-π-A) structure. scispace.com In this framework, the this compound moiety could act as the π-conjugated bridge or part of the acceptor unit. Upon photoexcitation, an electron is transferred from the donor to the acceptor, facilitating its injection into the TiO₂ semiconductor. The HOMO and LUMO energy levels of the dye are critical; the LUMO must be above the TiO₂ conduction band for efficient electron injection, and the HOMO must be below the electrolyte's redox potential (e.g., I⁻/I₃⁻) to allow for rapid regeneration of the oxidized dye. nih.gov
Studies on quinoline-based sensitizers have shown promising results. For example, a series of dyes (JK-128, JK-129, and JK-130) incorporating a quinoline unit achieved power conversion efficiencies up to 6.07%, with the best-performing dye exhibiting a broad and intense absorption spectrum, leading to a high short-circuit current density. researchgate.net This demonstrates that the quinoline core is effective for both light harvesting and facilitating efficient charge separation. researchgate.netscispace.com
Table 2: Photovoltaic Performance of Representative Quinoline-Based Dyes in DSSCs
| Dye | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (η, %) | Reference |
|---|---|---|---|---|---|
| JK-128 | 9.07 | 0.70 | 0.75 | 4.76 | researchgate.net |
| JK-129 | 10.32 | 0.71 | 0.75 | 5.48 | researchgate.net |
| JK-130 | 11.52 | 0.70 | 0.75 | 6.07 | researchgate.net |
This table presents data for related quinoline-based sensitizers under standard AM 1.5 solar conditions.
The design of the dye's molecular structure is paramount for maximizing the power conversion efficiency (PCE) of a solar cell. For quinoline-based dyes, structural modifications are aimed at optimizing several key parameters:
Broadening the Absorption Spectrum: Extending the π-conjugation of the dye molecule can shift its absorption to longer wavelengths (a red-shift), allowing it to harvest more photons from the solar spectrum. This directly contributes to a higher short-circuit current (Jsc). researchgate.net
Optimizing Energy Levels: Theoretical studies using Density Functional Theory (DFT) are often employed to predict the HOMO/LUMO energy levels of new dye designs. This ensures that new compounds will have favorable energetics for electron injection and dye regeneration. nih.gov
Suppressing Charge Recombination: The molecular structure can influence the rate of undesirable charge recombination, where the injected electron in the TiO₂ recombines with the oxidized dye or the electrolyte. Introducing bulky groups, such as the biphenyl unit, can create a steric barrier that hinders these recombination pathways, leading to a higher open-circuit voltage (Voc) and fill factor (FF). scispace.com
By combining the electron-accepting quinoline core with a bulky and electronically active biphenyl group, this compound represents a structural motif aligned with modern design principles for creating more efficient and stable organic sensitizers for next-generation photovoltaic devices.
Organic Field-Effect Transistors (OFETs) and Charge Transport
The unique electronic properties of this compound and its derivatives make them promising candidates for application in Organic Field-Effect Transistors (OFETs). The performance of these devices is intrinsically linked to the charge transport characteristics of the active material, which can exhibit either unipolar or ambipolar behavior.
Ambipolar and Unipolar Transport Properties
In the realm of organic semiconductors, charge transport can be categorized as either unipolar, where either holes (p-type) or electrons (n-type) are the dominant charge carriers, or ambipolar, where both holes and electrons can be transported simultaneously. The nature of charge transport in materials based on this compound is highly dependent on the molecular design and the device architecture.
For instance, in related nitrogen-containing heterocyclic systems, the charge transport behavior can be tuned. Studies on phenanthroline functionalized triarylamines have shown that solution-processed OFETs can exhibit either p-channel or ambipolar behavior depending on the substituents. rsc.orgnih.gov For example, a methoxyphenyl-substituted derivative demonstrated high hole mobility (μh) of up to 1.1 cm² V⁻¹ s⁻¹ with a good Ion/Ioff ratio of 10⁶, indicating efficient p-type transport. rsc.org This suggests that by carefully selecting substituents on the biphenyl or benzo[f]quinoline core of this compound, it may be possible to modulate the dominant charge carrier type or achieve ambipolarity.
The transition between unipolar and ambipolar transport can also be influenced by the device structure, such as the creation of a vertical p-n heterointerface. In such architectures, the balance between the two charge carrier types can be adjusted, for instance, by varying the thickness of the individual p-type and n-type layers, allowing for the selection of unipolar, ambipolar, or even antiambipolar transport modes. rsc.org
Table 1: Charge Transport Properties of Related Organic Semiconductors
| Compound Family | Transport Type | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Reference |
|---|---|---|---|---|
| Phenanthroline-functionalized triarylamines | p-channel/ambipolar | up to 1.1 | Not Reported | rsc.org |
| 1,4-di(bis(8-hydroxyquinoline)aluminum-oxy)benzene | n-type | Not Reported | 5.4 x 10⁻⁶ | niscpr.res.in |
This table presents data for compounds structurally or functionally related to this compound to provide context for its potential charge transport characteristics.
Solid-State Packing Influence on Charge Mobility
The charge carrier mobility in organic semiconductors is not solely a property of the individual molecule but is profoundly influenced by the organization of molecules in the solid state. The intermolecular electronic coupling, which dictates the ease of charge hopping between adjacent molecules, is highly dependent on the molecular packing, including the π-π stacking distance and the relative orientation of the molecules.
However, this non-planarity can also be advantageous. A twisted molecular structure can inhibit excessive crystallization and aggregation, which is beneficial for forming uniform amorphous films in solution-processed devices. The balance between ordered packing for efficient charge transport and sufficient disorder for good film morphology is crucial.
The introduction of substituents on the benzo[f]quinoline or biphenyl rings can be a strategic approach to control the solid-state packing. Different functional groups can induce varied packing arrangements through steric effects or non-covalent interactions like hydrogen bonding, thereby influencing the charge transport properties.
Emerging Optoelectronic Applications
The versatile electronic and photophysical properties of benzo[f]quinoline derivatives, including this compound, have positioned them as promising materials for a range of emerging optoelectronic applications, most notably in Organic Light-Emitting Diodes (OLEDs).
The electron-deficient nature of the benzo[f]quinoline unit makes it an excellent candidate for an electron-transporting material (ETM) or as an electron-accepting moiety in bipolar host materials for phosphorescent OLEDs (PHOLEDs). scispace.com In a bipolar host, the material possesses both hole-transporting and electron-transporting capabilities, which allows for a more balanced charge injection and transport within the emissive layer, leading to improved device efficiency and lifetime. By combining the electron-accepting benzo[f]quinoline with an electron-donating group, such as the biphenyl moiety, a bipolar character can be engineered into the molecule.
A study on bipolar hosts for green PHOLEDs utilized a 2,9-di(9H-carbazol-9-yl)-benzo[f]quinoline (2,9-DCBQ) structure, demonstrating the effectiveness of the benzo[f]quinoline unit as an electron acceptor. scispace.com This suggests that this compound could similarly function as a host material in PHOLEDs. The biphenyl group would facilitate hole transport, while the benzo[f]quinoline core would manage electron transport, creating a balanced charge distribution within the light-emitting layer.
The fluorescent properties of benzo[f]quinoline derivatives also open up possibilities for their use as blue-emitting materials in OLEDs. researchgate.net The extended π-conjugation of the system can be tuned through chemical modification to achieve emission in the desired region of the visible spectrum.
Strategies for Performance Enhancement in Optoelectronic Devices
To unlock the full potential of this compound and its derivatives in optoelectronic devices, several performance enhancement strategies can be employed. These strategies focus on optimizing charge injection, transport, and recombination processes within the device.
Device Architecture Engineering: The performance of an OFET or OLED is highly dependent on its architecture. In OFETs, the choice of gate dielectric and the treatment of its surface can significantly impact charge carrier mobility. The use of self-assembled monolayers (SAMs) on the dielectric surface can passivate charge traps and facilitate better ordering of the organic semiconductor at the interface, leading to enhanced performance. rsc.org In OLEDs, the use of multi-layer structures, including hole-injection layers (HILs), hole-transport layers (HTLs), electron-blocking layers (EBLs), and electron-injection layers (EILs), is a standard approach to optimize charge balance and improve efficiency and stability. For a device utilizing this compound, selecting appropriate adjacent layers with well-matched energy levels is critical.
Molecular Functionalization: As discussed previously, the attachment of different functional groups to the core molecule can profoundly influence its electronic properties and solid-state packing. For instance, introducing electron-donating groups to the biphenyl moiety could enhance p-type characteristics, while adding electron-withdrawing groups to the benzo[f]quinoline core could strengthen its n-type behavior. This chemical tuning allows for the optimization of the frontier molecular orbital (HOMO and LUMO) energy levels to better align with the work functions of the electrodes and the energy levels of adjacent organic layers, thereby reducing charge injection barriers.
Control of Film Morphology: The method of film deposition and subsequent processing steps play a crucial role in determining the morphology of the active layer. Techniques such as thermal annealing can be used to improve the crystallinity and molecular ordering of vacuum-deposited or solution-processed films, which can lead to higher charge carrier mobility. The solvent used for solution processing and the substrate temperature during deposition are also critical parameters that can be optimized to achieve the desired film morphology.
Table 2: Chemical Compounds Mentioned
| Compound Name | Acronym/Abbreviation |
|---|---|
| This compound | - |
| (E)-1-([1,1'-biphenyl]-4-yl)-3-(3-nitro-phenyl)prop-2-en-1-one | - |
| 2,9-di(9H-carbazol-9-yl)-benzo[f]quinoline | 2,9-DCBQ |
| N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine | NPB |
| 1,4-di(bis(8-hydroxyquinoline)aluminum-oxy)benzene | - |
Supramolecular Assembly and Crystal Engineering of 1 1,1 Biphenyl 4 Ylbenzo F Quinoline Systems
Fundamentals of Crystal Engineering and Supramolecular Synthons for Organic Materials
Crystal engineering is the discipline focused on designing and synthesizing molecular solid-state structures with predetermined properties by controlling intermolecular interactions. wikipedia.orgias.ac.in It bridges supramolecular chemistry with solid-state science, aiming to translate the information encoded in a molecule's structure into a specific crystal packing arrangement. ias.ac.in A cornerstone of this field is the concept of the "supramolecular synthon." taylorfrancis.comroutledge.com
Supramolecular synthons are robust, identifiable structural units within a supramolecular system formed by known and reliable intermolecular interactions. rsc.org They are considered the "building blocks" of crystal engineering, analogous to the synthon concept in traditional organic synthesis. wikipedia.orgrsc.org By identifying and utilizing reliable synthons, crystal engineers can strategically design multi-component crystals, such as co-crystals, and predict or influence the packing motifs of a single component crystal. wikipedia.orgtaylorfrancis.com These synthons can be homosynthons, involving identical functional groups, or heterosynthons, involving different but complementary functional groups. taylorfrancis.com The ability to use these synthons allows for a degree of control over properties like solubility, stability, and mechanical strength in organic materials. taylorfrancis.comroutledge.com
| Key Concept | Description | Relevance to Organic Materials |
| Crystal Engineering | The rational design of functional molecular solids based on an understanding of intermolecular interactions. ias.ac.in | Enables the creation of materials with tailored properties (optical, electronic, pharmaceutical). ias.ac.in |
| Supramolecular Synthon | A structural unit within a crystal that is formed by strong and predictable non-covalent interactions (e.g., hydrogen bonds). wikipedia.orgias.ac.in | Acts as a reliable tool for predicting and controlling crystal packing and designing new solid forms. taylorfrancis.comrsc.org |
| Self-Assembly | The spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. wikipedia.orguclouvain.be | The fundamental process that crystal engineering seeks to guide and control. nih.gov |
Directed Assembly via Non-Covalent Interactions
The self-assembly of molecules into crystalline solids is governed by a hierarchy of non-covalent interactions. uclouvain.beresearchgate.net These forces, although individually weaker than covalent bonds, collectively provide the energetic driving force for crystallization and determine the final three-dimensional arrangement of molecules. rsc.org The primary interactions at play in organic molecular crystals include hydrogen bonds, π-π stacking, van der Waals forces, and electrostatic effects. wikipedia.orgrsc.org For 1-[1,1'-Biphenyl]-4-ylbenzo[f]quinoline, its structure—featuring a hydrogen bond acceptor (the quinoline (B57606) nitrogen) and extensive aromatic surfaces—suggests that a combination of these forces will be crucial in its crystal packing.
The extensive, electron-rich π-systems of the biphenyl (B1667301) and benzo[f]quinoline (B1222042) moieties make π-π stacking a dominant interaction in the crystal packing of this compound. nih.govwikipedia.org These interactions occur when aromatic rings pack in a face-to-face or offset face-to-face manner, with typical centroid-to-centroid distances of 3.3 to 3.8 Å. researchgate.netresearchgate.net
In related systems, π-π interactions have been shown to be a primary organizing force. For instance, various substituted quinolines exhibit crystal structures dominated by π-π stacking between the quinoline ring systems, often generated by simple crystallographic translations. nih.gov Similarly, biphenyl groups are known to induce layered or smectic-like interactions in polymers through π-π stacking, which can significantly influence material properties. nih.gov The combination of the large, planar benzo[f]quinoline core and the flexible biphenyl group allows for diverse stacking arrangements, which can lead to different polymorphs and influence the electronic properties of the material. nih.gov
| Interaction Type | Description | Key Structural Features Involved | Typical Distance |
| Hydrogen Bond | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). mdpi.com | Benzo[f]quinoline Nitrogen (acceptor) | N/A (requires co-former) |
| π-π Stacking | A non-covalent attraction between aromatic rings. wikipedia.org | Biphenyl and Benzo[f]quinoline Rings | 3.3 - 3.8 Å researchgate.netresearchgate.net |
| C-H···π Interaction | A weak hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor. mdpi.com | Aromatic C-H bonds and π-faces | Variable |
Control over Solid-State Packing and Polymorphism
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. rsc.org These different forms can exhibit distinct physical properties, including melting point, solubility, and stability. nih.gov The control of polymorphism is a significant challenge and a primary goal in crystal engineering. acs.org
For a molecule like this compound, with its conformational flexibility (rotation around the biphenyl single bond), the potential for polymorphism is high. wikipedia.org Packing polymorphism can arise from different π-π stacking arrangements, while conformational polymorphism can result from different dihedral angles between the phenyl rings of the biphenyl group or between the biphenyl and benzo[f]quinoline systems. wikipedia.org Control over which polymorph crystallizes can be exerted by varying crystallization conditions such as solvent, temperature, and cooling rate. rsc.org The identification and characterization of different polymorphs are typically achieved using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR. rsc.org
Design of Co-crystals and Molecular Assemblies for Enhanced Properties
A powerful strategy in crystal engineering is the design of co-crystals, which are crystalline materials composed of two or more different molecules in the same crystal lattice in a defined stoichiometric ratio. nih.govmdpi.com This approach is particularly valuable for enhancing the physicochemical properties of a target molecule, such as an active pharmaceutical ingredient (API). acs.orgnih.gov
For this compound, co-crystallization presents a viable path to modify its properties. By selecting co-formers with complementary functional groups, one can introduce robust supramolecular heterosynthons. taylorfrancis.com For example, a carboxylic acid co-former could form a strong O-H···N hydrogen bond with the benzo[f]quinoline nitrogen, creating a highly reliable structural motif. researchgate.net This directed assembly can be used to overcome issues like low solubility or to create materials with novel optical or electronic properties. The selection of an appropriate co-former can be guided by knowledge-based approaches, such as the pKa rule for acid-base pairing or analysis of the Cambridge Structural Database (CSD) for common interaction patterns. biu.ac.il
Relationship Between Supramolecular Architecture and Optoelectronic Functionality
The optoelectronic properties of organic materials are intrinsically linked to their solid-state packing. In the case of π-conjugated systems like this compound, the degree of intermolecular orbital overlap, molecular conformation, and the presence of specific non-covalent interactions such as π-π stacking, C-H···π, and hydrogen bonds are determining factors for their performance in devices.
The extended aromatic system of the benzo[f]quinoline core, coupled with the biphenyl substituent, provides a large surface area for π-π interactions, which are crucial for charge transport. The efficiency of this transport is highly dependent on the stacking distance and the relative orientation of the molecules in the crystal lattice. A co-facial or slip-stacked arrangement can facilitate efficient charge hopping between adjacent molecules, a desirable characteristic for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
The fluorescence properties of this compound are also heavily influenced by its supramolecular assembly. In the solid state, strong intermolecular interactions, particularly π-π stacking, can lead to the formation of aggregates. These aggregates can exhibit photophysical properties distinct from the isolated molecule, often resulting in red-shifted emission and, in some cases, aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). The specific outcome is determined by the precise geometry of the intermolecular arrangement. For instance, a J-aggregate, characterized by a head-to-tail arrangement, can lead to bathochromic shifts and enhanced emission, whereas an H-aggregate, with a face-to-face stacking, often results in a hypsochromic shift and fluorescence quenching.
Furthermore, the torsional angle between the biphenyl group and the benzo[f]quinoline moiety can be influenced by the crystal packing forces. This conformational flexibility can, in turn, affect the extent of π-conjugation within the molecule, thereby modulating its absorption and emission spectra. A more planar conformation generally leads to a more extended π-system and, consequently, a red-shift in the optical spectra.
The study of different crystalline polymorphs of a given compound can provide invaluable insights into the structure-property relationships. Polymorphs, having the same chemical composition but different crystal structures, can exhibit markedly different optoelectronic properties. For example, one polymorph might display high charge carrier mobility due to favorable π-stacking, while another might be a superior light emitter due to the suppression of non-radiative decay pathways in its specific crystal packing.
While detailed experimental data on the crystal structure and corresponding optoelectronic properties of this compound are not extensively documented in publicly accessible literature, the principles of crystal engineering strongly suggest that its performance in optoelectronic applications would be highly sensitive to its supramolecular organization. Future research focusing on the synthesis of derivatives and the controlled crystallization to obtain different polymorphs would be instrumental in elucidating these relationships and unlocking the full potential of this class of materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
